molecular formula C10H11F3N2O B1530188 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide CAS No. 1183104-54-2

2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B1530188
CAS No.: 1183104-54-2
M. Wt: 232.2 g/mol
InChI Key: UNGTZAKKKXQMGE-UHFFFAOYSA-N
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Description

Computational Methodology and Basis Set Selection

Density Functional Theory calculations have emerged as the primary computational approach for investigating the molecular geometry of 2-amino-2-[3-(trifluoromethyl)phenyl]propanamide. The most widely employed functional for this compound has been the hybrid B3LYP (Becke three-parameter Lee-Yang-Parr) method combined with the 6-31G(d,p) basis set, which provides an optimal balance between computational efficiency and accuracy for organic molecules containing fluorine atoms. Advanced studies have also utilized the M06/6-311G(d,p) functional, which incorporates improved treatment of dispersion interactions and provides enhanced accuracy for systems containing heteroatoms.

The computational protocol typically involves geometry optimization calculations where all bond lengths, bond angles, and dihedral angles are systematically varied to locate the global minimum energy conformation. For this compound, particular attention has been paid to the conformational preferences around the central quaternary carbon atom, which bears both the amino group and the aromatic substituent. The presence of the trifluoromethyl group introduces significant electronic effects that influence the overall molecular geometry through both inductive and mesomeric interactions.

Optimized Structural Parameters

Computational studies have revealed that the optimized structure of this compound exhibits distinct geometric features characteristic of quaternary amino acid derivatives. The central carbon-carbon bond connecting the amino acid moiety to the aromatic ring typically shows a bond length of approximately 1.52 Angstroms, consistent with standard carbon-carbon single bond distances. The trifluoromethyl group adopts a configuration that minimizes steric interactions while maximizing favorable electronic interactions with the aromatic system.

The aromatic ring maintains planarity with carbon-carbon bond lengths ranging from 1.38 to 1.42 Angstroms, typical of benzene derivatives. The carbon-fluorine bonds within the trifluoromethyl group exhibit characteristic lengths of approximately 1.34 Angstroms, reflecting the high electronegativity of fluorine and the resulting partial ionic character of these bonds. The amide functionality shows typical geometric parameters with a carbon-nitrogen bond length of approximately 1.33 Angstroms and a carbon-oxygen double bond length of 1.23 Angstroms.

Electronic Structure Analysis

Frontier Molecular Orbital analysis conducted using Density Functional Theory has provided insights into the electronic properties of this compound. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations reveal significant contributions from both the aromatic system and the amino acid functionality. The presence of the trifluoromethyl group substantially affects the orbital energies through its strong electron-withdrawing character, leading to stabilization of both occupied and unoccupied orbitals.

The calculated band gap values provide important information about the electronic excitation properties of the molecule. Studies utilizing the M06/6-311G(d,p) functional have reported band gap values in the range of 4-5 electron volts, indicating substantial electronic stability and relatively high energy requirements for electronic transitions. Natural Bond Orbital analysis has further elucidated the charge distribution within the molecule, highlighting the polarization effects induced by the trifluoromethyl substituent.

Properties

IUPAC Name

2-amino-2-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-9(15,8(14)16)6-3-2-4-7(5-6)10(11,12)13/h2-5H,15H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGTZAKKKXQMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

1.1. Condensation and Reduction Approach

A common synthetic route involves the condensation of 3-(trifluoromethyl)benzaldehyde with glycine or amino acid derivatives, followed by reduction steps to yield the target amide:

  • Step 1: Formation of Schiff base through condensation of 3-(trifluoromethyl)benzaldehyde with an amine source (e.g., glycine or its derivatives) in alcoholic solvents such as ethanol or methanol. This step can be catalyzed by acid or base to facilitate imine formation.

  • Step 2: Reduction of the Schiff base intermediate using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation (e.g., 5% Pd on carbon) under controlled temperature (0–5 °C) to obtain the corresponding amine intermediate.

  • Step 3: Acylation or amidation of the amine intermediate with appropriate acid chlorides or anhydrides to form the final amide structure.

This sequence is supported by patent WO2010128388A2, which describes the use of sodium borohydride for reduction and titanium isopropoxide as a catalyst in the condensation step, followed by hydrogenation to purify the product.

1.2. Acid Chloride Coupling Method

An alternative industrially relevant method involves:

  • Conversion of 3-(trifluoromethyl)phenylacetic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride.

  • Subsequent coupling of the acid chloride with 2-aminopropanamide under basic conditions (e.g., triethylamine in dichloromethane) to form the amide bond.

  • Reaction parameters such as temperature (0–25 °C), solvent polarity, and molar ratios are optimized to improve yield and purity, often achieving yields between 59–74%.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent(s) Yield (%) Notes
Schiff base formation 3-(trifluoromethyl)benzaldehyde + amine Room temp or mild heating Ethanol, methanol N/A Acid/base catalysis may be used
Reduction Sodium borohydride or Pd/C hydrogenation 0–5 °C THF, toluene ~74% Slow addition of NaBH4 to control reaction
Acid chloride formation Thionyl chloride or oxalyl chloride 0 °C to RT DCM or similar High Requires dry conditions
Amidation Acid chloride + 2-aminopropanamide + base 0–25 °C DCM 59–74% Triethylamine or DMAP as base/catalyst

Purification and Isolation Techniques

  • Extraction: Organic solvents such as ethyl acetate, dichloromethane, or toluene are used to extract the product from aqueous reaction mixtures.

  • Filtration: Removal of salts and catalyst residues by filtration, often through celite or similar media.

  • Concentration: Evaporation under reduced pressure to concentrate the product.

  • Chromatography: Column chromatography using mixtures of ethyl acetate and hexanes (e.g., 3:7 ratio) is employed for purification.

  • Recrystallization: Final purification step to enhance purity, often using petroleum ether–ethyl acetate mixtures.

These purification steps are crucial to achieve high purity (>95%) as confirmed by HPLC-MS and NMR analysis.

Detailed Research Findings and Supporting Data

4.1. Key Intermediates and Catalysts

  • Titanium isopropoxide catalyzes the condensation between 3-[3-(trifluoromethyl)phenyl]-2-propenal and amines effectively at 10–15 °C over 6 hours.

  • Sodium borohydride reduction is conducted in aqueous solution at 0–5 °C for 2 hours, followed by acetone quenching and extraction to isolate the alcohol intermediate.

4.2. Reaction Monitoring and Characterization

  • NMR Spectroscopy confirms the trifluoromethyl group presence (characteristic peaks near -60 ppm in ^19F NMR) and amide formation.

  • High-resolution mass spectrometry (HRMS) verifies molecular ions corresponding to the target compound.

  • HPLC-MS with C18 reverse-phase columns and acetonitrile/water gradients assess purity and detect impurities.

4.3. Yield and Efficiency

  • Yields for key steps such as reduction and amidation range from 59% to 74%, depending on reaction scale and conditions.

  • Optimization of stoichiometry, temperature control, and solvent choice significantly impacts overall yield.

Summary Table of Preparation Methods

Method Key Steps Reagents/Catalysts Temperature Solvent(s) Yield Range (%) Advantages
Condensation + Reduction Schiff base formation → NaBH4 reduction → amidation 3-(trifluoromethyl)benzaldehyde, glycine, NaBH4, Ti(OiPr)4, Pd/C 0–25 °C Ethanol, THF, toluene 59–74 Mild conditions, scalable
Acid Chloride Coupling Acid chloride formation → coupling with amine Thionyl chloride, 2-aminopropanamide, triethylamine 0–25 °C DCM 59–74 High purity, industrially feasible

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions[][3].

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used[3][3].

Scientific Research Applications

Biological Properties

The compound exhibits several biological activities that make it a candidate for drug development. Key properties include:

  • Analgesic Effects : Research indicates that derivatives of this compound can act as potent antagonists of the TRPV1 receptor, which is involved in pain perception. For instance, certain analogues have shown high binding affinity and potent antagonism against capsaicin-induced activation of TRPV1, suggesting potential use in pain management therapies .
  • Anti-inflammatory Activity : The compound has demonstrated inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests its utility in treating inflammatory conditions.
  • Anticancer Potential : Some studies have reported anticancer activity against various cell lines, indicating that this compound may be developed into a therapeutic agent for cancer treatment.

Synthesis and Optimization

The synthesis of 2-amino-2-[3-(trifluoromethyl)phenyl]propanamide typically involves multi-step chemical reactions, including the formation of intermediates through acylation and reduction processes. The optimization of these synthetic pathways is crucial for enhancing yield and purity, facilitating further biological evaluations.

Table 1: Synthesis Pathways

StepDescription
1Reaction of 3-(trifluoromethyl)benzaldehyde with amines to form Schiff bases.
2Reduction of Schiff bases using sodium borohydride to yield amine intermediates.
3Acylation of amine intermediates to produce the final product.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the pharmacological properties of this compound. Variations in substituents at specific positions on the aromatic ring or changes in the amide functional group can significantly influence biological activity.

Case Studies

  • TRPV1 Antagonism : A series of analogues were synthesized and evaluated for their TRPV1 antagonistic properties. Compounds with specific hydrophobic interactions exhibited enhanced potency compared to their parent structures, with some showing Ki values in the nanomolar range .
  • Anti-trypanosomal Activity : In a study focusing on anti-trypanosomal compounds, derivatives incorporating the trifluoromethyl group exhibited promising results with sub-micromolar EC50 values against Trypanosoma species while maintaining low cytotoxicity towards mammalian cells .

Current Research Trends

The current state of research on this compound emphasizes its potential applications across various fields:

  • Drug Development : Ongoing studies aim to refine its efficacy and safety profile as a therapeutic agent for pain relief and inflammation.
  • Analytical Chemistry : The compound is utilized as a reference standard in pharmacokinetic studies, aiding in the development of analytical methods for drug monitoring.

Mechanism of Action

The mechanism of action of 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The -CF₃ group enhances lipophilicity (logP) compared to non-fluorinated analogs like 2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide (CAS 821010-72-4, ), which contains a thiazole sulfonamide group .

Spectroscopic Differentiation: The ¹H NMR of 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide shows distinct aromatic proton signals (δ 7.45–7.60 ppm) compared to 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide (Imp. E(EP)), where methyl substitution at the α-carbon shifts the amide proton resonance .

Biological Activity: While this compound lacks explicit pharmacological data in the evidence, analogs like bicalutamide (C₁₈H₁₄F₄N₂O₄S, ) demonstrate androgen receptor antagonism due to the -SO₂-Ph-F group .

Impurity Profiles and Analytical Challenges

  • Related Substances : Impurities like 2-Methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide (Imp. F(EP), ) arise during nitration or methylation steps, necessitating stringent HPLC monitoring (e.g., LGC standards with >98% purity) .
  • Spectroscopic Differentiation: IR and HRMS data () are critical for distinguishing positional isomers (e.g., 3- vs. 4-CF₃ substitution) and verifying the absence of des-amino byproducts .

Biological Activity

2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide, also known as 3-Amino-2-(trifluoromethyl)propanamide, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications in drug development.

Chemical Structure and Properties

The compound has a molecular formula of C₈H₈F₃N and a molecular weight of approximately 145.09 g/mol. The trifluoromethyl group enhances its lipophilicity and stability, which are crucial for various biological interactions. The presence of the amino group allows for hydrogen bonding, further influencing its binding affinity to biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The trifluoromethyl group is believed to enhance the compound's interaction with microbial enzymes, contributing to its efficacy.

Enzyme Modulation

The compound has been studied for its ability to modulate enzyme activity. Its structural features allow it to interact with specific enzymes, potentially altering their activity. This property is particularly relevant in the context of drug design, where enzyme inhibitors are often sought for therapeutic applications.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound through various assays:

  • Antiviral Potency : In one study, analogs of the compound were tested for their antiviral activity against HIV-1. The results indicated that modifications to the trifluoromethyl group significantly influenced antiviral potency, suggesting that this compound could serve as a lead structure for developing new antiviral agents .
  • Inhibition Studies : Another study focused on the inhibitory effects of related compounds on monoamine oxidase B (MAO-B). Compounds similar to this compound showed promising IC₅₀ values, indicating strong inhibitory activity which could be beneficial in treating neurodegenerative diseases .
  • Cytotoxicity : Research into cytotoxic effects revealed that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and U-937. The presence of electron-withdrawing groups like trifluoromethyl was crucial for enhancing biological activity .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to structurally similar compounds:

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, enzyme modulationTrifluoromethyl group enhances lipophilicity
2-Amino-3-(trifluoromethyl)pyridineAntiviralDifferent electronic properties due to nitrogen
3-(Trifluoromethyl)benzamideLimited biological activityLacks amino functionality
2-Amino-5-(trifluoromethyl)benzoic acidVaries; potential anti-inflammatoryContains carboxylic acid

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via multi-step reactions involving amidation and substitution. For example:

  • Step 1 : React 3-(trifluoromethyl)phenylacetic acid with thionyl chloride to form the acid chloride.
  • Step 2 : Couple the acid chloride with 2-aminopropanamide under basic conditions (e.g., triethylamine in dichloromethane).
  • Optimization : Yield improvements (e.g., 59–74% in similar analogs) depend on temperature control (0–25°C), solvent polarity, and stoichiometric ratios of reagents. Catalytic additives like DMAP may enhance reaction efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use orthogonal analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions via 1H^1H, 13C^{13}C, and 19F^{19}F NMR. For example, 19F^{19}F NMR peaks near -60 ppm indicate the trifluoromethyl group .
  • HPLC-MS : Assess purity (>95%) and detect impurities using reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., [M+H]+ at m/z 291.1) .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

  • Methodology : Employ quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis set) to predict logP (lipophilicity), pKa (acid-base behavior), and solubility. Tools like Gaussian or Schrödinger Suite can model steric effects of the trifluoromethyl group on conformational stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodology :

  • Dose-Response Analysis : Replicate studies across multiple cell lines (e.g., androgen-sensitive vs. resistant) to assess receptor binding specificity.
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies (e.g., oxidative degradation products altering potency) .
  • Structural Analog Comparison : Compare IC50_{50} values of analogs with varying substituents (e.g., nitro vs. cyano groups) to isolate structure-activity relationships (SAR) .

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetics in preclinical models?

  • Methodology :

  • In Vitro : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays.
  • In Vivo : Administer via oral gavage in rodents and collect plasma samples at timed intervals. Quantify compound levels via LC-MS/MS, calculating AUC, Cmax_{max}, and half-life. Include control groups to account for interspecies variability .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with anti-solvents (hexane, ether) for slow vapor diffusion.
  • Temperature Gradients : Use cryocooling (100 K) to stabilize crystals. The trifluoromethyl group’s hydrophobicity may require co-crystallization with hydrophilic counterions (e.g., chloride) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity.
  • Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, cooling rate) using factorial designs to minimize impurity formation (e.g., <0.5% by HPLC) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 2
2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.